molecular formula C12H16Br2O B8340954 5-Bromo-1-bromomethyl-3-tert-butyl-2-methoxybenzene

5-Bromo-1-bromomethyl-3-tert-butyl-2-methoxybenzene

Cat. No.: B8340954
M. Wt: 336.06 g/mol
InChI Key: DJSNNONKADTMMV-UHFFFAOYSA-N
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Description

5-Bromo-1-bromomethyl-3-tert-butyl-2-methoxybenzene is a useful research compound. Its molecular formula is C12H16Br2O and its molecular weight is 336.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

5-bromo-1-(bromomethyl)-3-tert-butyl-2-methoxybenzene

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)10-6-9(14)5-8(7-13)11(10)15-4/h5-6H,7H2,1-4H3

InChI Key

DJSNNONKADTMMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)CBr)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-tert-butyl-2-methoxybenzaldehyde (0.30 g, 1.1 mmol; CASRN 417715-87-8) in EtOH (5 mL) at 0° C. was added NaBH4 (0.042 g, 1.1 mmol). The mixture was stirred for 1 h, and partitioned between 1N HCl and Et2O. The ether layer was evaporated, and the crude benzyl alcohol was dissolved in DCM and treated sequentially with CBr4 (0.55 g, 1.7 mmol) and PPh3 (0.45 g, 1.7 mmol). After stirring 2 h at RT, the reaction mixture was concentrated, and the crude product was purified by SiO2 chromatography eluting with EtOAc/hexane to afford 0.34 g (90%) 5-bromo-1-bromomethyl-3-tert-butyl-2-methoxybenzene (114).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.042 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two

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